z-d-Tyr(tbu)-oh.dcha
z-d-Tyr(tbu)-oh.dcha
Brand Name:
Vulcanchem
CAS No.:
198828-72-7
VCID:
VC0554291
InChI:
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1
SMILES:
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Molecular Formula:
C33H48N2O5
Molecular Weight:
552.8
z-d-Tyr(tbu)-oh.dcha
CAS No.: 198828-72-7
Cat. No.: VC0554291
Molecular Formula: C33H48N2O5
Molecular Weight: 552.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198828-72-7 |
---|---|
Molecular Formula | C33H48N2O5 |
Molecular Weight | 552.8 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1 |
Standard InChI Key | FDNJRKLIHBJXIR-GMUIIQOCSA-N |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator